molecular formula C17H19BO4 B13031638 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid

Cat. No.: B13031638
M. Wt: 298.1 g/mol
InChI Key: PVUWMHABPMJUDP-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a naphthoic acid moiety and a dioxaborolane ring. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid typically involves the reaction of 1-naphthoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions often include heating the mixture to a temperature of around 90°C for several hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Corresponding alcohols.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative used in similar reactions.

    Bis(pinacolato)diboron: Another boron-containing compound used in cross-coupling reactions.

    Catecholborane: A boronic acid derivative with different reactivity and applications.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid is unique due to its naphthoic acid moiety, which imparts additional reactivity and makes it suitable for specific applications in organic synthesis and medicinal chemistry. Its ability to participate in a wide range of chemical reactions and form stable complexes with various substrates sets it apart from other boronic acid derivatives .

Properties

Molecular Formula

C17H19BO4

Molecular Weight

298.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)12-8-9-13-11(10-12)6-5-7-14(13)15(19)20/h5-10H,1-4H3,(H,19,20)

InChI Key

PVUWMHABPMJUDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CC=C3)C(=O)O

Origin of Product

United States

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